Regioisomeric LogP Comparison
The 3‑methyl regioisomer (target compound) exhibits a computed LogP of −0.423 (Fluorochem), which is 0.382 log units lower than the 4‑methyl congener (−0.041) and 0.068 log units lower than the 5‑methyl congener (−0.355) . This indicates the 3‑methyl isomer is the most hydrophilic member of the series.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = −0.423 (Fluorochem); LogP = 0.18752 (Chemscene) |
| Comparator Or Baseline | 4-Methyl isomer: LogP = −0.041 (Fluorochem) / 0.18752 (Chemscene); 5-Methyl isomer: LogP = −0.355 (Fluorochem) |
| Quantified Difference | ΔLogP (Fluorochem): −0.382 vs. 4-Me; −0.068 vs. 5-Me |
| Conditions | In silico computed LogP values as reported by vendor datasheets (Fluorochem, Chemscene) |
Why This Matters
A 0.38‑unit LogP difference can translate to measurably altered logD, aqueous solubility, and non‑specific protein binding in biological assays, making the 3‑methyl isomer the preferred choice when lower lipophilicity is required for assay compatibility.
